5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene
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Overview
Description
5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene is a chemical compound characterized by the presence of a pyrrolidine ring attached to a dimethoxybenzene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclocondensation of dicarboxylic acids with substituted amines can yield pyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous-flow microreactors, which offer advantages in terms of safety, sustainability, and ease of automation. These reactors can facilitate the efficient synthesis of pyrrolidine derivatives under environmentally benign conditions .
Chemical Reactions Analysis
Types of Reactions: 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; sulfur trioxide for sulfonation.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with target selectivity.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to modulation of biological pathways. For example, it may inhibit enzymes involved in disease progression or activate receptors that mediate therapeutic effects .
Comparison with Similar Compounds
Pyrrolidine-2-one: Known for its biological activities and used in drug development.
Pyrrolidine-2,5-dione: Exhibits significant therapeutic potential in treating epilepsy and other conditions.
Pyrrolizines: Another class of compounds with diverse biological activities
Uniqueness: 5-((2s)Pyrrolidin-2-yl)-1,3-dimethoxybenzene stands out due to its unique combination of a pyrrolidine ring and a dimethoxybenzene moiety, which imparts distinct physicochemical properties and biological activities. This makes it a valuable scaffold for the development of novel therapeutics .
Properties
IUPAC Name |
(2S)-2-(3,5-dimethoxyphenyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-10-6-9(7-11(8-10)15-2)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIDTXFHJJWWTD-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCCN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H]2CCCN2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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